Acide 3-éthynyl-4-méthylbenzoïque

Vue d'ensemble

Description

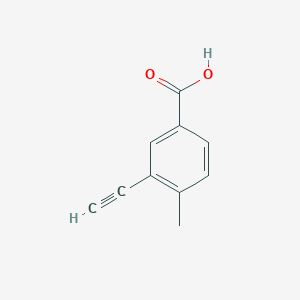

3-Ethynyl-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethynyl-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science des matériaux

En science des matériaux, l'acide 3-éthynyl-4-méthylbenzoïque contribue au développement de nouveaux matériaux avec des applications potentielles dans l'électronique et la nanotechnologie . Sa structure moléculaire peut être utilisée pour modifier les propriétés de surface ou créer de nouveaux polymères aux caractéristiques spécifiques.

Synthèse chimique

Ce composé joue un rôle significatif dans la synthèse chimique, où il est utilisé comme intermédiaire dans la préparation de molécules organiques plus complexes . Sa position benzylique est particulièrement réactive, permettant diverses transformations chimiques cruciales en chimie organique synthétique.

Chimie analytique

En chimie analytique, l'this compound peut être utilisé comme composé standard ou de référence dans l'analyse chromatographique . Sa structure et ses propriétés bien définies le rendent approprié pour calibrer les instruments et garantir la précision des méthodes analytiques.

Recherche en sciences de la vie

Le composé trouve des applications dans la recherche en sciences de la vie, où il peut être utilisé dans l'étude des processus cellulaires ou comme précurseur dans la synthèse de biomolécules . Son rôle dans les sciences de la vie est exploratoire, contribuant à notre compréhension des systèmes et fonctions biologiques.

Chromatographie

This compound: est pertinent en chromatographie, une technique largement utilisée pour séparer les mélanges en laboratoire. Il peut agir comme un composant de la phase mobile ou comme un analyte sous diverses formes de chromatographie, aidant à la purification et à l'identification des substances .

Activité Biologique

3-Ethynyl-4-methylbenzoic acid is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol. It features an ethynyl group (-C≡C-) at the 3-position and a methyl group (-CH₃) at the 4-position of a benzoic acid framework. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of 3-Ethynyl-4-methylbenzoic acid is primarily attributed to its ability to interact with various biological targets, particularly kinases. It has been shown to inhibit the activity of the BCR-ABL kinase, which is crucial in certain types of cancer, such as chronic myeloid leukemia (CML). The inhibition of BCR-ABL disrupts critical signaling pathways, leading to reduced proliferation of cancer cells.

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Inhibition of Cell Proliferation : Studies indicate that 3-Ethynyl-4-methylbenzoic acid significantly inhibits the proliferation of Ba/F3-derived cell lines expressing BCR-ABL.

- Skin and Eye Irritation : It has been reported to cause skin irritation and serious eye irritation, suggesting potential hazards in handling.

- ADME Properties : Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics have been noted, indicating its potential for therapeutic applications.

Comparative Biological Activity

To better understand the biological activity of 3-Ethynyl-4-methylbenzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzoic Acid | C₉H₁₀O₂ | Lacks ethynyl group; simpler structure |

| 3-Ethynylbenzoic Acid | C₉H₈O₂ | Similar ethynyl substitution; different position |

| 3-Methyl-4-ethynylbenzoic Acid | C₁₀H₁₀O₂ | Additional methyl group; increased sterics |

This table illustrates how the unique substitution pattern of 3-Ethynyl-4-methylbenzoic acid may influence its reactivity and biological properties compared to other similar compounds.

In Vitro Studies

In vitro experiments have demonstrated that 3-Ethynyl-4-methylbenzoic acid effectively inhibits the growth of cancer cell lines expressing BCR-ABL. The compound's mechanism involves specific binding interactions that lead to altered gene expression and reduced kinase activity.

Toxicological Assessments

Toxicological studies have revealed that while the compound shows promise in therapeutic applications, it also poses risks regarding skin and eye irritation. These findings necessitate careful handling and further investigation into its safety profile.

Future Directions in Research

Further research is required to explore additional pharmacological effects and potential therapeutic applications of 3-Ethynyl-4-methylbenzoic acid. Investigations focusing on its interaction with other biological targets could yield insights into its broader applicability in treating various diseases.

Propriétés

IUPAC Name |

3-ethynyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLGXUBFIWFPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.